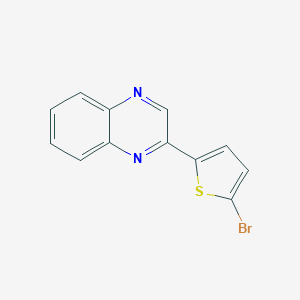

2-(5-Bromothiophen-2-yl)quinoxaline

Descripción general

Descripción

2-(5-Bromo-2-thienyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 5-bromo-2-thienyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-thienyl)quinoxaline typically involves the reaction of 2-bromo-5-thiophenylboronic acid with 2-chloroquinoxaline under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production methods for 2-(5-Bromo-2-thienyl)quinoxaline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Bromo-2-thienyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The bromine atom in the 5-bromo-2-thienyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

2-(5-Bromothiophen-2-yl)quinoxaline serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis. For instance, it can be oxidized to form quinoxaline N-oxides or reduced to yield dihydroquinoxaline derivatives.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, facilitating the formation of metal complexes that exhibit interesting electronic properties. These complexes are pivotal in catalysis and material science applications.

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has shown potential against various pathogens, including Mycobacterium tuberculosis. For example, derivatives of quinoxaline have been evaluated for their antimycobacterial activity, demonstrating effective inhibition against drug-resistant strains .

Anticancer Properties

The compound's interaction with biological macromolecules suggests its potential as an anticancer agent. Studies have highlighted its ability to inhibit specific enzymes and receptors involved in cancer pathways, paving the way for its use in targeted drug development .

Medicinal Applications

Drug Development

Ongoing research is focused on utilizing this compound in drug development. Its structural characteristics allow for modifications that enhance bioactivity against specific disease targets. The compound's mechanism of action involves binding to active or allosteric sites of enzymes, thereby altering their function and impacting cellular processes such as replication and transcription .

Industrial Applications

Organic Electronics

In the field of organic electronics, this compound is employed in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use as an electron-deficient acceptor unit in the synthesis of polymers and oligomers that are integral to these technologies .

Data Summary Table

Case Studies

- Antimycobacterial Activity : A study evaluated various quinoxaline derivatives for their efficacy against Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations indicating potential for drug development against resistant strains .

- Drug Targeting Mechanism : Research demonstrated how modifications of this compound could enhance its binding affinity to specific enzyme targets, suggesting pathways for developing more effective therapeutic agents against cancers .

- Organic Photovoltaics Development : Investigations into the use of this compound in polymer solar cells showed improved efficiency and stability when incorporated into device architectures, highlighting its role in advancing organic electronic materials .

Mecanismo De Acción

The mechanism of action of 2-(5-Bromo-2-thienyl)quinoxaline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes such as replication and transcription .

Comparación Con Compuestos Similares

- 2-(5-Bromo-2-thienyl)pyridine

- 2-(5-Bromo-2-thienyl)benzoxazole

- 2-(5-Bromo-2-thienyl)benzothiazole

Comparison: 2-(5-Bromo-2-thienyl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic electronic materials .

Actividad Biológica

2-(5-Bromothiophen-2-yl)quinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by cyclization with quinoxaline precursors. The structural characteristics include a bromine atom at the 5-position of the thiophene ring, which may enhance its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (non-small cell lung cancer).

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 12.74 | |

| Staurosporine | MCF-7 | 6.77 | |

| Doxorubicin | NCI-H460 | 15.0 |

The IC50 value for this compound against MCF-7 cells was found to be 12.74 µM , indicating potent cytotoxicity comparable to established anticancer agents like staurosporine, which has an IC50 of 6.77 µM .

The anticancer activity of this compound is believed to involve several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.

- Topoisomerase II Inhibition : It has been shown to inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair.

- EGFR Targeting : The compound may also interact with the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Mycobacterium tuberculosis | 16 |

Case Studies

- Breast Cancer Treatment : A study evaluated the efficacy of this compound in combination with other chemotherapeutic agents in MCF-7 xenograft models. The results indicated enhanced tumor regression compared to monotherapy.

- Infection Control : Another study assessed its use in treating infections caused by multidrug-resistant bacteria in vitro, showing promising results that warrant further investigation in vivo.

Propiedades

IUPAC Name |

2-(5-bromothiophen-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2S/c13-12-6-5-11(16-12)10-7-14-8-3-1-2-4-9(8)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHGFAOYCJJCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384208 | |

| Record name | 2-(5-bromo-2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-75-8 | |

| Record name | 2-(5-Bromo-2-thienyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.